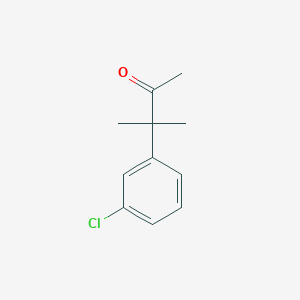

3-(3-Chlorophenyl)-3-methylbutan-2-one

Description

Contextualization of Substituted Butanones within Modern Organic Synthesis

Butanone, a ketone with a four-carbon backbone, and its derivatives are fundamental synthons in organic synthesis. The presence of a carbonyl group (C=O) flanked by two carbon atoms makes butanone a ketone, a class of compounds essential for building larger molecular structures. pearson.com Substituted butanones, which feature additional functional groups or structural modifications, offer a rich platform for a variety of chemical transformations.

Optically active γ-butenolides and γ-butyrolactones, which can be derived from butanone-related structures, are prominent chiral building blocks for synthesizing a wide range of biologically active compounds and complex molecules. nih.govacs.org The versatility of these structures allows for numerous transformations, making them valuable in asymmetric synthesis. nih.govacs.org For instance, the enantioselective vinylogous aldol reaction of furanone derivatives, which are structurally related to substituted butanones, provides access to intricate molecular architectures. nih.gov

Significance of Aryl Ketones in Synthetic Methodologies

Aryl ketones, which contain a ketone functional group attached to an aromatic ring, are of paramount importance in synthetic chemistry. They serve as versatile intermediates in a multitude of reactions, particularly in cross-coupling reactions that form new carbon-carbon or carbon-heteroatom bonds. waseda.jp

The utility of aryl ketones extends to their role as precursors for a wide array of valuable compounds. For example, they are crucial starting materials for the synthesis of aromatic heterocycles, which are prevalent in drug molecules and natural products. nih.gov Recent advancements in synthetic methodology, including metal-catalyzed and metal-free approaches, have expanded the accessibility of diverse functionalized heterocyclic scaffolds from aryl methyl ketones. nih.gov

Furthermore, α,β-unsaturated aryl ketones are a significant class of organic compounds used as intermediates in Michael additions, aldol condensations, and cycloaddition reactions. researchgate.net Their unique electronic structure enhances their chemical reactivity, making them valuable building blocks in organic synthesis. researchgate.net Groundbreaking research has also focused on overcoming the challenge of breaking the strong carbon-carbon bonds in aromatic ketones, thereby broadening their applications in synthesizing a variety of useful aromatic compounds. waseda.jp

Overview of Research Trajectories for Complex Chlorinated Phenyl Ketones

The incorporation of chlorine atoms into phenyl ketone structures introduces specific electronic and steric properties that can influence their reactivity and potential applications. Research into complex chlorinated phenyl ketones is driven by the need for novel compounds with tailored properties for use in pharmaceuticals, agrochemicals, and materials science.

Phenyl ketone derivatives have garnered considerable interest due to their diverse pharmacological activities, including hepatoprotective and anti-inflammatory properties. nih.gov The synthesis and study of novel chlorinated phenyl ketones contribute to the development of potential therapeutic agents. nih.gov

Current research often focuses on developing efficient and environmentally benign synthetic methodologies. This includes the use of various catalytic systems and reaction conditions to enhance yields and selectivity. researchgate.net The investigation of chlorinated phenyl ketones is part of a broader effort to expand the chemical space of accessible molecules and to understand the structure-activity relationships that govern their properties.

Physicochemical Properties of 3-(3-Chlorophenyl)-3-methylbutan-2-one

The specific properties of this compound are detailed in the table below, based on available chemical data. nih.gov

| Property | Value |

| Molecular Formula | C11H13ClO |

| Molecular Weight | 196.67 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1017478-92-0 |

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenyl)-3-methylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-8(13)11(2,3)9-5-4-6-10(12)7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRWDHCZGJQLJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640619 | |

| Record name | 3-(3-Chlorophenyl)-3-methylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017478-92-0 | |

| Record name | 3-(3-Chlorophenyl)-3-methylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry and Theoretical Studies on 3 3 Chlorophenyl 3 Methylbutan 2 One

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. nih.gov DFT methods are employed to optimize the molecular geometry, determine vibrational frequencies, and calculate electronic properties, providing a foundational understanding of the molecule's behavior. nih.govpnrjournal.com For 3-(3-Chlorophenyl)-3-methylbutan-2-one, DFT calculations would be performed using a functional, such as B3LYP, and a suitable basis set, like 6-311G**, to ensure a balance between computational cost and accuracy. nih.gov

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that arise from rotation around single bonds. chemistrysteps.com For an acyclic molecule like this compound, the most significant rotations occur around the C-C single bonds. A key focus would be the rotation around the bond connecting the quaternary carbon (C3) and the carbonyl carbon (C2), as this dictates the relative positions of the bulky 3-chlorophenyl group, the two methyl groups, and the acetyl group.

Computational scans of the potential energy surface by systematically rotating this bond would identify energy minima, corresponding to stable staggered conformations, and energy maxima, which represent the transition states of eclipsed conformations. lumenlearning.com The relative energies of these conformers determine their population at equilibrium. Steric hindrance between the substituent groups is the primary factor governing conformational stability. chemistrysteps.com It is expected that the most stable conformer would arrange the large 3-chlorophenyl and acetyl groups to minimize steric clash, likely in an anti-periplanar or gauche arrangement depending on the subtle balance of forces. lumenlearning.com

Table 1: Illustrative Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (Cl-C-C-O) | Relative Energy (kcal/mol) | Stability Ranking |

| Anti | ~180° | 0.00 | Most Stable |

| Gauche 1 | ~60° | 1.25 | Intermediate |

| Gauche 2 | ~-60° | 1.35 | Intermediate |

| Eclipsed 1 | ~0° | 5.50 | Least Stable (Transition State) |

| Eclipsed 2 | ~120° | 4.80 | Least Stable (Transition State) |

Note: This table is illustrative, showing the type of data a conformational analysis would yield. Actual values require specific DFT calculations.

The electronic properties of a molecule are fundamentally described by its molecular orbitals. Of these, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest and are known as the frontier molecular orbitals (FMOs). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy gap between the HOMO and LUMO (the H-L gap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. scienceopen.com A small gap suggests the molecule is more polarizable, more reactive, and less stable. scienceopen.com

For this compound, DFT calculations would determine the energies and spatial distributions of these orbitals. researchgate.net Typically, for a molecule of this type, the HOMO would be expected to have significant contributions from the π-orbitals of the chlorophenyl ring and the lone pair electrons of the carbonyl oxygen. The LUMO is generally localized on the carbonyl group, specifically the π* antibonding orbital. scienceopen.comresearchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound

| Parameter | Value (eV) | Description |

| E(HOMO) | -6.45 | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | -1.82 | Energy of the Lowest Unoccupied Molecular Orbital |

| H-L Gap (ΔE) | 4.63 | Energy difference between LUMO and HOMO |

Note: This table presents hypothetical but realistic values for illustrative purposes. These values are crucial for calculating reactivity descriptors.

Reactivity Descriptors and Analysis of Reaction Sites

Based on the electronic structure derived from DFT, various reactivity descriptors can be calculated to predict how and where a molecule will react. These indices provide a quantitative measure of the reactivity of the molecule as a whole and of specific atomic sites within it. copernicus.orgcopernicus.org

Fukui functions are powerful tools within conceptual DFT used to identify the most reactive sites in a molecule. hackernoon.com They indicate the change in electron density at a specific point when an electron is added to or removed from the system. The function for nucleophilic attack, f+(r), pinpoints sites susceptible to attack by nucleophiles (electrophilic sites), while the function for electrophilic attack, f-(r), identifies sites prone to attack by electrophiles (nucleophilic sites). researchgate.net

The dual descriptor, Δf(r), which is the difference between f+(r) and f-(r), offers a more unambiguous picture. researchgate.netscm.com Regions where Δf(r) > 0 are electrophilic, while regions where Δf(r) < 0 are nucleophilic. For this compound, one would predict that the carbonyl carbon is the primary site for nucleophilic attack (a high f+(r) value), while the carbonyl oxygen and the aromatic ring would be the main sites for electrophilic attack (high f-(r) values).

The global electrophilicity index (ω), defined by Parr as ω = χ²/2η, measures the stabilization in energy when the system acquires additional electronic charge from the environment. researchgate.net It provides a quantitative scale for the electrophilic character of a molecule. A higher ω value indicates a stronger electrophile.

Table 3: Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Formula | Calculated Value |

| Ionization Potential (I) | I ≈ -E(HOMO) | 6.45 eV |

| Electron Affinity (A) | A ≈ -E(LUMO) | 1.82 eV |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.135 eV |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.315 eV |

| Global Electrophilicity (ω) | ω = χ² / (2η) | 3.69 eV |

Note: This table is based on the hypothetical HOMO/LUMO values from Table 2 and serves to illustrate how these descriptors are derived.

Potential Energy Surface (PES) Analysis for Reaction Mechanisms

A Potential Energy Surface (PES) is a multidimensional surface that represents the energy of a molecule or system of molecules as a function of its geometry. chemrxiv.org By mapping the PES for a chemical reaction, chemists can identify the lowest-energy path from reactants to products, known as the reaction coordinate. This path includes transition states (energy maxima) and any intermediates (local energy minima). researchgate.netnih.gov

For this compound, a PES analysis would be invaluable for studying reaction mechanisms, such as the nucleophilic addition to the carbonyl group. The calculations would model the approach of a nucleophile (e.g., a hydride or an organometallic reagent) to the carbonyl carbon. The PES would reveal the structure and energy of the transition state, allowing for the calculation of the activation energy (Ea). researchgate.net This provides a theoretical prediction of the reaction rate. The analysis would also confirm whether the reaction proceeds in a single step or through the formation of a stable tetrahedral intermediate. researchgate.netmdpi.com Such studies are crucial for understanding the factors that control the speed and outcome of chemical transformations. copernicus.org

Transition State Characterization

Transition state characterization is a cornerstone of computational chemistry, providing a depiction of the highest energy point along a reaction pathway. For the synthesis of this compound, two primary routes are plausible: the Friedel-Crafts acylation of a substituted benzene (B151609) ring or the α-arylation of a ketone. Computational studies on these reaction types offer significant insight into the transition states involved.

In a potential Friedel-Crafts acylation route to form the target compound, an acylium ion electrophile, generated from an acyl halide and a Lewis acid, attacks the 1-chloro-3-(tert-butyl)benzene ring. byjus.comfiveable.me The key transition state occurs as the C-C bond forms between the acylium ion and the aromatic ring, leading to a high-energy cationic intermediate known as a sigma complex or Wheland intermediate. youtube.comlibretexts.orglibretexts.org Computational models, typically employing Density Functional Theory (DFT), can calculate the geometry and energy of this transition state. These calculations show that the activation energy for this step is high because it involves the temporary loss of aromaticity in the benzene ring. libretexts.org The transition state is characterized by a partially formed C-C bond and the delocalization of positive charge across the ring. youtube.com

Alternatively, the synthesis could proceed via the palladium-catalyzed α-arylation of 3-methylbutan-2-one (pinacolone) with a 3-chlorophenyl halide. acs.orgresearchgate.net Computational analyses of this type of reaction have characterized the transition states for the key steps in the catalytic cycle: oxidative addition, transmetallation, and reductive elimination. acs.orgresearchgate.net The critical transition state is typically associated with the reductive elimination step, where the C-C bond is formed, yielding the final α-aryl ketone. acs.orgresearchgate.net DFT calculations have been used to model this transition state, revealing geometric features that control stereoselectivity in asymmetric variants of the reaction. researchgate.net For instance, in the Pd(BINAP)-catalyzed α-arylation of 2-methyltetralone, the reductive elimination from a C-bound enolate Pd complex was found to be the most favorable pathway. acs.orgresearchgate.net

Another synthetic approach involves the addition of a Grignard reagent to a carbonyl compound. academie-sciences.fr Theoretical studies on these reactions show that the transition state can involve a four-centered or six-membered cyclic structure, depending on the specific reactants and conditions. academie-sciences.frnih.govacs.org DFT calculations can distinguish between concerted polar mechanisms and stepwise single electron transfer (SET) processes by analyzing the geometries and energies of the respective transition states. nih.govresearchgate.net For the addition of methylmagnesium chloride to formaldehyde, a path involving a dimeric Grignard reagent was identified, with a transition state showing interaction between a vicinal-magnesium bonding alkyl group and the carbonyl carbon, leading to C-C bond formation. nih.gov

Table 1: Representative Computational Findings for Analogous Reaction Transition States

| Reaction Type | Model System Studied | Computational Method | Key Transition State Finding | Source |

|---|---|---|---|---|

| Pd-Catalyzed α-Arylation | α-phenylation of 2-methyltetralone | PBE/lanl2dz:6-31G(d) | The rate-determining step is the reductive elimination from the C-bound enolate Pd complex. | researchgate.net |

| Grignard Addition | CH₃MgCl + Formaldehyde | B3LYP DFT | The transition state involves a dimeric Grignard reagent coordinating to the carbonyl, facilitating C-C bond formation. | nih.gov |

| Friedel-Crafts Alkylation | Benzene + Acetyl/t-butyl cations (gas phase) | DFT | The reaction proceeds via the formation of π-complexes and σ-complexes, with the C-C bond formation being the rate-determining step. | researchgate.net |

Reaction Coordinate Analysis

A reaction coordinate analysis computationally maps the energetic landscape of a chemical transformation, connecting reactants, transition states, intermediates, and products. This analysis provides the Gibbs free energy profile, which is crucial for understanding reaction feasibility and kinetics. researchgate.net

For the palladium-catalyzed α-arylation pathway to this compound, a full reaction coordinate analysis would be computationally intensive but highly informative. Studies on similar systems have successfully mapped the entire catalytic cycle. researchgate.net Such an analysis for the [Pd(BINAP)]-catalyzed α-phenylation of 2-methyltetralone calculated the relative Gibbs free energies of all intermediates and transition states. researchgate.net The profile confirms that the reductive elimination step possesses the highest activation barrier, thus identifying it as the rate-determining step of the catalytic cycle. researchgate.net The analysis also evaluates different mechanistic possibilities, such as the binding mode of the enolate ligand to the palladium center (C-bound vs. O-bound), finding the C-bound pathway to be electronically favored. acs.org

In the context of a Friedel-Crafts reaction, the reaction coordinate diagram illustrates the energy changes as the electrophile attacks the aromatic ring. youtube.comlibretexts.org The reaction begins with the reactants, moves to a higher energy state at the transition state for the formation of the sigma complex, drops to a local energy minimum representing the sigma complex intermediate, and then proceeds over a second, smaller energy barrier (for deprotonation) to the final, stable aromatic product. youtube.comlibretexts.org The high activation energy for the initial electrophilic attack is a direct consequence of the energy penalty for breaking aromaticity. libretexts.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, which is particularly relevant for understanding the role of solvent or the conformational dynamics of large, flexible catalysts.

While no MD simulations have been performed on this compound itself, studies on related ketones are illustrative. For example, MD simulations have been instrumental in understanding the stereospecificity of ketoreductase (KR) enzymes. nih.govnih.gov In a study of a KR from a modular polyketide synthase, MD simulations of the enzyme with both the correct and incorrect enantiomers of a diketide substrate were performed. nih.gov The simulations revealed that the correct substrate is held in a conformation closer to the reactive state for a greater period. nih.gov For the incorrect substrate, a hydrogen bond forms with a specific glutamine residue, leading to a more stable but unreactive conformation. nih.govnih.gov Such an approach could be used to investigate potential biocatalytic transformations of this compound, for instance, its asymmetric reduction to a chiral alcohol.

MD simulations have also been used to probe the mechanism of keto-enol tautomerism of acetone (B3395972) in aqueous solution. researchgate.net These simulations showed that water molecules actively participate by forming short hydrogen-bonded chains that create a route for proton transfer from the carbon to the oxygen atom, elucidating the solvent's catalytic role. researchgate.net This methodology could be applied to study the tautomerism of this compound and how its equilibrium is affected by different solvent environments.

Computational Design of Novel Synthetic Routes and Catalysts

Computational chemistry is a powerful tool for the de novo design of synthetic routes and the optimization of catalysts, often accelerating the discovery process by screening candidates virtually before their synthesis in the lab. pnas.orgacs.orgnih.gov

The development of asymmetric catalysts for the synthesis of chiral ketones is an area where computational design has been particularly impactful. nih.govmdpi.com One approach involves building quantitative structure-activity relationship (QSAR) models. For the enantioselective allylation of ketones, researchers synthesized a library of ligands with systematic variations and used the resulting data to construct mathematical surface models. pnas.orgnih.gov These models describe how substituent effects influence enantioselectivity and can be used to predict the optimal ligand structure for a given substrate. nih.gov For acetophenone, a related aryl ketone, the model predicted the optimal catalyst structure and confirmed that the ligand scaffold used would likely yield only modest enantioselectivity. nih.gov

Another powerful strategy is the computational screening of virtual catalyst libraries. This was demonstrated in the design of catalysts for asymmetric propargylation, where a computational toolkit was used to automatically predict the enantioselectivities for a range of bidentate Lewis base catalysts. acs.org This in silico screening identified several previously unsynthesized catalysts predicted to provide very high enantiomeric excess (>99% ee), guiding future experimental work. acs.org The predictions are based on calculating the energy difference between the diastereomeric transition states leading to the R and S products (ΔΔG‡). nih.gov

Such computational approaches could be directly applied to design a novel, highly enantioselective synthesis of a chiral derivative of this compound. By modeling the transition states for a potential asymmetric reaction (e.g., hydrogenation or arylation) with a virtual library of chiral catalysts, one could identify the most promising candidates for achieving high yield and stereoselectivity, thereby streamlining the development of new synthetic methods. acs.orgmdpi.com

Table 2: Computationally Designed Catalysts for Asymmetric Reactions of Ketones

| Reaction | Catalyst Type | Computational Goal | Key Computational Outcome | Source |

|---|---|---|---|---|

| Enantioselective Allylation of Acetophenone | Amino acid-based oxazolines | Predict optimal ligand structure | A 3D surface model predicted the optimal catalyst and a maximum achievable selectivity of 40% ee with the tested scaffold. | nih.gov |

| Asymmetric Propargylation of Benzaldehyde | Bipyridine N,N'-dioxides | Screen virtual catalyst library | Identified novel catalyst structures predicted to yield >99% ee, guiding experimental synthesis. | acs.org |

| Asymmetric Hydrogenation of Ketones | Iridium complexes with P,N,O-type ligands | Understand structure-selectivity relationship | Systematic variation of the ligand backbone revealed the crucial role of NH and OH subunits for high activity and enantioselectivity. | mdpi.com |

| Asymmetric Umpolung Reaction of Imines | Cinchona alkaloid-derived phase-transfer catalyst | Develop new catalytic reaction | A new catalyst was developed that enabled the first direct catalytic asymmetric synthesis of γ-amino ketones with high ee. | nih.gov |

Spectroscopic Methodologies for Structural Elucidation of Substituted Ketones

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Ketones

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and environment of atoms within a molecule. For 3-(3-Chlorophenyl)-3-methylbutan-2-one, ¹H and ¹³C NMR are the primary methods for determining its constitution.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

The aliphatic region would feature two singlets. The methyl protons of the acetyl group (CH₃-C=O) are expected to appear as a sharp singlet, deshielded by the adjacent carbonyl group. The two equivalent methyl groups attached to the tertiary carbon (C(CH₃)₂) will also produce a single, more intense singlet.

The aromatic region will show a more complex pattern due to the substituted benzene (B151609) ring. The protons on the 3-chlorophenyl group are chemically non-equivalent and will give rise to four distinct signals. The splitting patterns of these aromatic protons are governed by their coupling with neighboring protons.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Acetyl Methyl (CH₃-C=O) | ~2.1 | Singlet | 3H |

| Gem-dimethyl (C(CH₃)₂) | ~1.5 | Singlet | 6H |

| Aromatic Protons (C₆H₄Cl) | ~7.2-7.4 | Multiplet | 4H |

This interactive table provides predicted values based on known substituent effects and data from analogous compounds.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound will generate a separate signal.

The most downfield signal is expected for the carbonyl carbon of the ketone group due to its significant deshielding. The carbons of the aromatic ring will appear in the typical aromatic region, with the carbon atom bonded to the chlorine atom showing a characteristic chemical shift. The aliphatic carbons, including the quaternary carbon and the methyl carbons, will resonate at higher field (lower ppm values).

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~210 |

| Aromatic C-Cl | ~134 |

| Aromatic CH | ~125-130 |

| Quaternary Carbon (C-Ar) | ~50 |

| Acetyl Methyl (CH₃-C=O) | ~27 |

| Gem-dimethyl (C(CH₃)₂) | ~25 |

This interactive table presents predicted chemical shifts based on established ranges for functional groups and substituent effects.

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For this compound, COSY would primarily show correlations among the protons on the aromatic ring, helping to decipher their substitution pattern.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would link the proton signals of the methyl groups and the aromatic protons to their corresponding carbon signals.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides the molecular weight and, with high-resolution instruments, the exact molecular formula of a compound. The molecular formula of this compound is C₁₁H₁₃ClO. nih.gov The nominal molecular weight is approximately 196.67 g/mol . nih.gov

The mass spectrum will exhibit a molecular ion peak (M⁺). Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern in the mass spectrum provides valuable structural information. Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the quaternary carbon, leading to the formation of an acetyl cation (CH₃CO⁺, m/z 43) and a tertiary carbocation containing the chlorophenyl group.

Loss of a methyl group: Fragmentation resulting in the loss of a methyl radical (•CH₃) from the molecular ion.

Cleavage involving the aromatic ring: Fragmentation of the chlorophenyl group.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion |

| 196/198 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) |

| 181/183 | [M - CH₃]⁺ |

| 43 | [CH₃CO]⁺ |

This interactive table outlines the expected major fragment ions based on common fragmentation mechanisms of ketones.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound will be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of a ketone. The presence of the aromatic ring will be indicated by C-H and C=C stretching vibrations. The C-Cl bond will also have a characteristic absorption in the fingerprint region.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | ~1715 | Strong |

| C-H (sp³ Aliphatic) | ~2850-3000 | Medium |

| C-H (Aromatic) | ~3000-3100 | Medium-Weak |

| C=C (Aromatic) | ~1450-1600 | Medium-Weak |

| C-Cl | ~600-800 | Medium-Strong |

This interactive table summarizes the key predicted infrared absorption frequencies.

UV-Visible Spectroscopy for Conjugated Systems

UV-Visible spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems. In this compound, the chromophore is the chlorophenyl group attached to the carbonyl function.

The spectrum is expected to show absorptions corresponding to π → π* transitions of the aromatic ring and a weaker n → π* transition of the carbonyl group. The π → π* transitions are typically more intense and occur at shorter wavelengths, while the n → π* transition is less intense and appears at a longer wavelength. The chlorine substituent on the benzene ring may cause a slight red shift (bathochromic shift) of the absorption maxima compared to the unsubstituted phenyl analog.

Predicted UV-Visible Absorption Maxima for this compound

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π → π* (Aromatic) | ~210-220, ~260-270 | High |

| n → π* (Carbonyl) | ~300-320 | Low |

This interactive table presents the anticipated UV-Visible absorption maxima based on the electronic structure of the molecule.

X-ray Crystallography for Solid-State Structure Determination

The first and often most challenging step in an X-ray crystallography study is the growth of a suitable single crystal of the compound. wikipedia.org The crystal must be of sufficient quality and size, typically larger than 0.1 mm in all dimensions, and possess a regular internal structure with minimal defects. wikipedia.org Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. nih.gov The crystal lattice diffracts the X-rays in a specific pattern of reflections, and the intensities and angles of this diffracted radiation are meticulously recorded. wikipedia.org

The analysis of the diffraction pattern allows for the determination of the unit cell dimensions—the smallest repeating unit of the crystal lattice—and the space group, which describes the symmetry of the crystal. nih.gov From the reflection intensities, a three-dimensional electron density map of the molecule can be calculated. nih.gov This map enables the precise placement of each atom in the structure, revealing key structural parameters.

For a molecule like this compound, X-ray crystallography would definitively establish:

Molecular Conformation: The dihedral angles defining the orientation of the 3-chlorophenyl group relative to the butanone moiety would be determined. This would reveal whether the aromatic ring and the carbonyl group are coplanar or twisted, which has implications for electronic conjugation and steric hindrance. Studies on other aromatic ketones have shown that such conformational details can be precisely elucidated. wardresearchlab.comrsc.org

Bond Lengths and Angles: The precise lengths of all covalent bonds (e.g., C-C, C=O, C-Cl) and the angles between them would be measured with high accuracy. carleton.edu These values can provide insight into the electronic environment of the atoms and the hybridization states.

Intermolecular Interactions: The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by non-covalent interactions. mdpi.com For this compound, potential interactions could include dipole-dipole interactions from the polar carbonyl group, and weak C-H···O or C-H···π interactions. mdpi.comresearchgate.net The presence of the chlorine atom might also lead to halogen bonding (C-Cl···O or C-Cl···π), which can influence the supramolecular architecture. mdpi.com The analysis of these interactions is crucial for understanding the physical properties of the solid material. mdpi.com

While experimental data for this compound is not published, a hypothetical set of crystallographic data for a similar substituted ketone is presented in the table below to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₁₁H₁₃ClO |

| Formula Weight | 196.67 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.15 |

| b (Å) | 8.54 |

| c (Å) | 12.33 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1030.5 |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.267 |

Chemical Transformations and Derivatization of 3 3 Chlorophenyl 3 Methylbutan 2 One

Reactions of the Ketone Carbonyl Group

The carbonyl group (C=O) is a primary site for chemical reactions, characterized by the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens.

Nucleophilic addition is a fundamental reaction of ketones, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. fiveable.memasterorganicchemistry.com This process converts the sp²-hybridized carbonyl carbon to an sp³-hybridized carbon in the product. khanacademy.org

One of the most powerful classes of nucleophilic addition involves organometallic reagents, such as Grignard reagents (R-MgX). libretexts.org The reaction of 3-(3-Chlorophenyl)-3-methylbutan-2-one with a Grignard reagent, followed by an aqueous workup, results in the formation of a tertiary alcohol. purdue.edulibretexts.org The carbanion-like R-group from the Grignard reagent adds to the carbonyl carbon, forming a new carbon-carbon bond. masterorganicchemistry.com Due to the high reactivity of Grignard reagents, these reactions must be carried out under anhydrous conditions to prevent their protonation into alkanes. byjus.com

Table 1: Examples of Grignard Addition to this compound

| Grignard Reagent (R-MgX) | Resulting Tertiary Alcohol Product |

| Methylmagnesium bromide (CH₃MgBr) | 2-(3-Chlorophenyl)-2,3-dimethylbutan-3-ol |

| Ethylmagnesium chloride (CH₃CH₂MgCl) | 3-(3-Chlorophenyl)-3,4-dimethylpentan-4-ol |

| Phenylmagnesium bromide (C₆H₅MgBr) | 2-(3-Chlorophenyl)-3-methyl-2-phenylbutan-3-ol |

This table presents theoretical products based on established Grignard reaction principles.

Reduction: The ketone functional group can be readily reduced to a secondary alcohol. This transformation is typically achieved using hydride-based reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. For instance, the reduction of butan-2-one to butan-2-ol is a standard example of this process. learncbse.in Applying this to the target molecule, this compound would be converted to 3-(3-Chlorophenyl)-3-methylbutan-2-ol.

Oxidation: Ketones are generally resistant to oxidation under mild conditions. Unlike aldehydes, they lack a hydrogen atom directly bonded to the carbonyl carbon, which is necessary for simple oxidation reactions. However, under forcing conditions with strong oxidizing agents and heat, cleavage of carbon-carbon bonds adjacent to the carbonyl can occur. A kinetic study on the oxidation of a structural analog, 3-methyl-2-butanone, by isoquinolinium bromochromate has been reported, indicating that oxidation proceeds through an enol intermediate. arcjournals.org Studies on the atmospheric oxidation of 3,3-dimethylbutanone have also been conducted. copernicus.orgcopernicus.org

Ketones with hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) can exist in equilibrium with their enol tautomers. libretexts.org This process, known as keto-enol tautomerism, can be catalyzed by either acid or base. In the presence of a base, an α-hydrogen can be removed to form a resonance-stabilized carbanion known as an enolate. msu.edu

In this compound, there are two α-carbons: the tertiary carbon C3 and the methyl carbon C1. Only the C1 methyl group possesses α-hydrogens. Therefore, deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) will exclusively form the corresponding enolate at this position. utdallas.edu This enolate is a potent nucleophile and can undergo substitution reactions with electrophiles, primarily at the α-carbon. libretexts.org A common application is the alkylation of the α-carbon using an alkyl halide, which proceeds via an Sₙ2 mechanism. libretexts.org

Table 2: Examples of α-Alkylation of this compound

| Base | Alkylating Agent (R-X) | Resulting α-Alkylated Ketone |

| LDA | Iodomethane (CH₃I) | 4-(3-Chlorophenyl)-4-methylpentan-2-one |

| LDA | Benzyl bromide (C₆H₅CH₂Br) | 1-Phenyl-4-(3-chlorophenyl)-4-methylpentan-2-one |

| LDA | Allyl bromide (CH₂=CHCH₂Br) | 7-(3-Chlorophenyl)-7-methyl-1-octen-5-one |

This table presents theoretical products based on established enolate alkylation principles.

Transformations Involving the Halogen (Chlorine) Moiety

The chlorine atom attached to the phenyl ring provides a handle for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl chlorides are viable substrates, though sometimes less reactive than bromides or iodides. researchgate.net

Suzuki-Miyaura Coupling: The Suzuki reaction is a versatile method for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgdiva-portal.orglibretexts.org This reaction is widely used to synthesize biaryl compounds. researchgate.net The catalytic cycle generally involves three key steps: oxidative addition of the aryl chloride to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. organic-chemistry.orgyoutube.com Treating this compound with an arylboronic acid under Suzuki conditions would replace the chlorine atom with the aryl group from the boronic acid.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgacsgcipr.org The reaction has a broad scope, accommodating primary and secondary amines. libretexts.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. youtube.com This transformation would convert the chlorophenyl group of the starting material into an aminophenyl derivative.

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Example) | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | 3-Methyl-3-phenylbutan-2-one |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | 3-(4-Methoxyphenyl)-3-methylbutan-2-one |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP | 3-(N-phenylamino)phenyl-3-methylbutan-2-one |

| Buchwald-Hartwig | Morpholine | Pd(OAc)₂ / XPhos | 3-(Morpholin-4-yl)phenyl-3-methylbutan-2-one |

This table presents theoretical products based on established palladium-catalyzed coupling reactions.

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction typically proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org For this mechanism to be effective, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the intermediate through resonance. youtube.com

In the case of this compound, the substituent containing the ketone is located meta to the chlorine atom. A meta-directing group cannot effectively stabilize the negative charge of the Meisenheimer complex via resonance. libretexts.org While the carbonyl group is electron-withdrawing, its effect from the meta position is insufficient to activate the aryl chloride towards classical nucleophilic aromatic substitution under standard conditions. Therefore, this reaction is generally not considered a viable pathway for derivatizing this specific molecule.

Reactions of the Aromatic Ring

The aromatic ring of this compound is substituted with two groups: a chlorine atom and a 1-acetyl-1-methylethyl group [-C(CH₃)₂C(O)CH₃]. These substituents exert significant influence on the ring's reactivity towards electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the benzene (B151609) ring acts as a nucleophile. masterorganicchemistry.com The rate and regioselectivity of the reaction are controlled by the electronic properties of the substituents already present on the ring. uci.edu

Directing Effects of Substituents:

Chloro Group (-Cl): The chlorine atom is a deactivating group, meaning it makes the ring less reactive than benzene towards electrophiles. This is due to its strong electron-withdrawing inductive effect. However, through resonance, its lone pairs can donate electron density to the ring, directing incoming electrophiles to the ortho and para positions. uci.edu

Alkyl Ketone Group [-C(CH₃)₂C(O)CH₃]: This group is strongly deactivating due to the electron-withdrawing nature of the carbonyl (C=O) group. It directs incoming electrophiles to the meta position. minia.edu.eg

Combined Influence and Regioselectivity: The chloro and ketone-containing alkyl groups are positioned meta to each other on the phenyl ring. Their directing effects are therefore cooperative, reinforcing substitution at specific positions. The chlorine directs to positions 2, 4, and 6, while the ketone group directs to positions 2, 4, and 6 (relative to its own position). This leads to a predictable pattern for reactions like nitration or halogenation. The most likely positions for substitution by an electrophile (E⁺) are positions 4 and 6 relative to the chloro group, as these are activated by both substituents' directing effects and are generally less sterically hindered than position 2.

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the replacement of a leaving group. masterorganicchemistry.com

The viability of this reaction is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom). chemistrysteps.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.org

In this compound, the deactivating ketone group is in the meta position relative to the chlorine. This orientation does not allow for the resonance stabilization of the negative charge generated during nucleophilic attack. Consequently, the compound is not activated towards the standard addition-elimination mechanism of NAS under typical conditions. While substitution could theoretically be forced under extreme conditions via an elimination-addition (benzyne) mechanism, this pathway requires very strong bases and is generally not a preferred synthetic route. chemistrysteps.com

Synthesis of Heterocyclic Derivatives from Substituted Ketones

Aryl methyl ketones are recognized as highly versatile starting materials for the synthesis of a wide array of heterocyclic compounds, which are core structures in many pharmaceutical and biologically active molecules. nih.govbohrium.com The ketone moiety and the adjacent methyl group in this compound provide the necessary functionalities for cyclization reactions.

Various established synthetic protocols can be applied to transform this ketone into valuable heterocyclic systems. These reactions typically involve condensation with a binucleophilic reagent, leading to the formation of a new ring.

| Heterocyclic Derivative | General Reaction Type | Reagents |

| Pyrazole (B372694) | Condensation | Hydrazine (B178648) (H₂NNH₂) or substituted hydrazines |

| Isoxazole | Condensation | Hydroxylamine (B1172632) (H₂NOH) |

| Pyrimidine | Condensation with a 1,3-dicarbonyl component | Urea or thiourea (B124793) in the presence of a suitable coupling partner |

| Thiophene | Gewald Reaction | Elemental sulfur and a compound with an active methylene (B1212753) group |

| Quinoline | Friedländer Annulation | A 2-aminoaryl aldehyde or ketone |

For instance, the reaction with hydrazine hydrate (B1144303) would lead to the formation of a pyrazole derivative, while reaction with hydroxylamine would yield an isoxazole. Modern methods, such as iodine-promoted cyclizations, have also expanded the toolkit for converting aryl ketones into complex heterocyclic scaffolds. nih.govbohrium.com The synthesis of benzo-fused heterocycles can also be achieved through intramolecular cyclization strategies, although this would require prior modification of the starting ketone. conicet.gov.aracs.org

Applications as Building Blocks in Complex Molecule Synthesis

In medicinal and synthetic chemistry, "building blocks" are relatively simple molecules that serve as starting points for the construction of more complex molecular architectures. researchgate.net this compound is classified as such a building block, valued for the synthetic handles it offers for diversification. bldpharm.combldpharm.com

The utility of this compound as a synthetic building block stems from three key structural features:

The Ketone Carbonyl Group: The C=O group is a hub for chemical transformations. It can be reduced to a secondary alcohol, which can then be used in esterification or etherification reactions. It is also susceptible to nucleophilic attack by organometallic reagents like Grignard or organolithium reagents to form tertiary alcohols, extending the carbon skeleton. Furthermore, it can undergo reductive amination to introduce nitrogen-containing functional groups.

The Aryl Chloride: The chlorine atom on the phenyl ring is a versatile functional group for modern cross-coupling reactions. Catalytic systems, particularly those based on palladium, allow for Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These methods enable the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the chlorine, allowing for the connection of this building block to other molecular fragments.

The Quaternary Carbon Center: The presence of a tertiary butyl-like group attached to the aromatic ring provides significant steric bulk. In drug design, such groups can be used to control the conformation of a molecule, enhance binding to a biological target by filling a specific hydrophobic pocket, or improve metabolic stability by shielding more reactive parts of the molecule.

Together, these features make this compound a valuable intermediate for synthesizing diverse and complex target molecules, particularly in the exploration of new chemical space for drug discovery. researchgate.net

Future Research Directions and Challenges in Aryl Ketone Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The historical backbone of aryl ketone synthesis, the Friedel-Crafts acylation, is often hampered by its reliance on harsh conditions and the use of stoichiometric, corrosive catalysts like aluminum chloride, which generate significant waste. numberanalytics.comacs.orgroutledge.com The future of synthesis for compounds like 3-(3-Chlorophenyl)-3-methylbutan-2-one lies in greener, more efficient catalytic methods.

A primary research goal is the substitution of traditional Lewis acids with recyclable solid acid catalysts, such as sulfated zirconia or zeolites, which can facilitate cleaner production processes. routledge.comrsc.org Another key area is the adoption of less hazardous reagents. For example, using methanesulfonic anhydride as an activating agent allows for the preparation of aryl ketones from carboxylic acids with minimal, non-metallic, and non-halogenated waste. acs.orgorganic-chemistry.org

Modern palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, provide mild and highly selective pathways to aryl ketones from acyl chlorides and boronic acids. organic-chemistry.org Ongoing research aims to broaden the applicability of these reactions to more complex and sterically crowded molecules, potentially through the development of advanced catalyst systems that operate under phosphine-free conditions. organic-chemistry.orgrsc.org

| Synthetic Approach | Traditional Method (e.g., Friedel-Crafts) | Emerging Sustainable Method |

| Catalyst | Stoichiometric Lewis Acids (e.g., AlCl₃) | Catalytic Solid Acids (e.g., Sulfated Zirconia), Palladium Complexes rsc.orgorganic-chemistry.org |

| Reagents | Acyl Chlorides, Carbon Disulfide | Carboxylic Acids, Anhydrides acs.orgorganic-chemistry.org |

| Solvents | Chlorinated Solvents, Nitrobenzene | Ionic Liquids, Solvent-Free Conditions numberanalytics.com |

| Byproducts | Significant acid and halogenated waste | Minimal, often recyclable components organic-chemistry.org |

| Efficiency | Often requires harsh conditions, excess reagents | High atom economy, mild conditions acs.org |

Exploration of Novel Reactivity Patterns and Mechanistic Pathways

Beyond refining established methods, the discovery of novel chemical reactions for building and modifying aryl ketones is a major frontier. This involves investigating new reactivity patterns and achieving a more profound understanding of the underlying reaction mechanisms.

A transformative strategy in modern synthesis is the direct functionalization of otherwise inert C–H bonds. rsc.orgresearchgate.net For aryl ketones, this includes techniques like palladium-catalyzed γ-C(sp³)–H activation, which can install new chemical handles on the molecule. nih.gov Applying such a method to this compound would permit late-stage diversification, enabling the rapid creation of analog libraries from a common intermediate.

Furthermore, photoredox and electrocatalysis are emerging as powerful technologies that use light or electricity to drive chemical reactions under exceptionally mild conditions. researchgate.netacs.orgnih.gov These methods can generate reactive radical intermediates from readily available precursors like carboxylic acids, opening up entirely new synthetic routes. chemrxiv.orgresearchgate.net Electrocatalysis also offers sustainable options, such as the coupling of α-chloroketones with aryl halides. researchgate.net A deep mechanistic understanding, often aided by computational modeling, is crucial to optimizing these complex new transformations. nih.gov

Integration of Machine Learning and AI in Synthetic Design

In addition to route planning, ML models can now predict the outcomes of chemical reactions with increasing accuracy. nih.govarxiv.org These tools can estimate yields and identify likely byproducts, allowing chemists to prioritize promising reactions and avoid costly experimental failures. nih.govacs.org Some advanced models can even predict detailed reaction mechanisms, providing unprecedented insight into the chemical transformations. arxiv.orgarxiv.org

Challenges in Scalable Synthesis of Complex Chlorinated Aryl Ketones

The successful synthesis of a molecule in a research lab is only the first step. Scaling up the production for industrial applications presents a host of formidable challenges, especially for structurally complex and chlorinated compounds.

The cost and accessibility of starting materials and catalysts are critical factors that can determine the commercial feasibility of a synthetic route. For large-scale manufacturing, the process must be economically viable.

Safety and environmental concerns are magnified at an industrial scale. acs.org Reactions involving highly exothermic processes or toxic substances require stringent controls. The synthesis of chlorinated compounds like this compound demands careful management of waste streams to prevent the release of persistent chlorinated organic pollutants into the environment. mdpi.comnih.govresearchgate.net

Achieving high purity is another major hurdle. Byproducts that are negligible at the gram scale can become significant purification challenges in a multi-kilogram batch, particularly when they are structurally similar to the target compound. ku.ac.ke This necessitates the development of highly selective reactions that minimize the formation of impurities from the outset.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3-Chlorophenyl)-3-methylbutan-2-one, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves Friedel-Crafts acylation of 3-chlorotoluene with methyl acetoacetate derivatives under acidic catalysis. Reaction optimization includes controlling temperature (60–80°C), solvent selection (e.g., dichloromethane or toluene), and catalyst choice (e.g., AlCl₃ or FeCl₃). Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the ketone product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., chlorine on the phenyl ring and methyl groups on the ketone backbone).

- IR : Confirms the carbonyl stretch (~1700 cm⁻¹) and C-Cl bond (~550–750 cm⁻¹).

- Mass Spectrometry : High-resolution MS validates molecular formula (C₁₁H₁₁ClO) and fragmentation patterns .

Q. What safety protocols are recommended for handling chlorinated aromatic ketones in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to minimize inhalation risks.

- Store in airtight containers away from oxidizing agents.

- Follow spill management protocols: absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar chlorinated ketones?

- Methodological Answer :

- Comparative Analysis : Cross-validate with X-ray crystallography (e.g., single-crystal studies to confirm stereochemistry and bond angles) .

- Computational Modeling : Use DFT calculations to simulate NMR/IR spectra and compare with experimental data.

- Isotopic Labeling : Track reaction intermediates to distinguish regioisomers .

Q. What experimental designs are suitable for studying the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress under varying temperatures and solvents (polar vs. non-polar) using GC-MS or HPLC.

- Substrate Scope : Test diverse nucleophiles (e.g., Grignard reagents, amines) to map electronic effects of the 3-chlorophenyl group.

- Mechanistic Probes : Employ deuterated solvents or radical traps to identify intermediates .

Q. How can the environmental persistence of this compound be assessed?

- Methodological Answer :

- Biodegradation Assays : Use OECD 301/302 guidelines with activated sludge or soil microcosms to measure half-life.

- Photolysis Studies : Expose to UV light (λ = 254–365 nm) and quantify degradation products via LC-MS.

- QSAR Modeling : Predict bioaccumulation potential using logP and molecular volume parameters .

Q. What strategies mitigate sample degradation during long-term stability studies?

- Methodological Answer :

- Storage Conditions : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation.

- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to aqueous solutions.

- Periodic Analysis : Use accelerated stability testing (40°C/75% RH) with HPLC-UV to track degradation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.